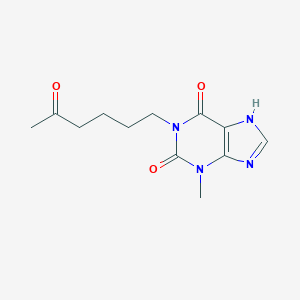

1-(5-Ketohexyl)-3-methyl Xanthine

Descripción general

Descripción

1-(5-Ketohexyl)-3-methyl Xanthine is a synthetic compound that belongs to the xanthine family. Xanthines are a group of alkaloids commonly found in various plants and are known for their stimulant effects on the central nervous system. This particular compound is characterized by the presence of a keto group on the hexyl chain and a methyl group on the xanthine core.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Ketohexyl)-3-methyl Xanthine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available xanthine and 5-ketohexyl bromide.

Alkylation Reaction: The xanthine is alkylated using 5-ketohexyl bromide in the presence of a strong base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Purification: The crude product is purified using column chromatography to obtain the desired this compound.

Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Análisis De Reacciones Químicas

Types of Reactions: 1-(5-Ketohexyl)-3-methyl Xanthine undergoes several types of chemical reactions, including:

Oxidation: The keto group can be further oxidized to form carboxylic acids using strong oxidizing agents like potassium permanganate.

Reduction: The keto group can be reduced to an alcohol using reducing agents such as sodium borohydride.

Substitution: The methyl group on the xanthine core can be substituted with other alkyl or aryl groups using appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides or aryl halides in the presence of a base.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various alkyl or aryl xanthines.

Aplicaciones Científicas De Investigación

Chemistry

1-(5-Ketohexyl)-3-methyl Xanthine serves as a model compound for studying keto-enol tautomerism and other fundamental organic reactions. Its unique structural features allow researchers to investigate reaction mechanisms and the behavior of similar compounds under various conditions.

Biology

In biological research, this compound is utilized to explore the effects of xanthine derivatives on cellular metabolism and enzyme activity. Its interactions with biological systems can provide insights into metabolic pathways and cellular signaling mechanisms.

Medicine

The potential therapeutic applications of this compound are significant, particularly in treating neurological disorders. Its stimulant properties, akin to those of caffeine, suggest it may enhance alertness and cognitive function. Additionally, its role as an antagonist at adenosine receptors positions it as a candidate for further investigation in neuropharmacology.

Industry

In industrial applications, this compound is used in developing new materials and as a precursor for synthesizing other bioactive compounds. Its unique chemical properties make it valuable in creating innovative products in pharmaceuticals and biochemistry.

Antioxidant and Anti-inflammatory Properties

Recent studies have highlighted the compound's antioxidant and anti-inflammatory activities, which are crucial for potential therapeutic applications against diseases characterized by oxidative stress and inflammation.

Case Studies

- Antioxidant Activity Study : Research demonstrated that this compound significantly reduced oxidative stress markers in cellular models, indicating its potential as a therapeutic agent against oxidative damage.

- Anti-inflammatory Effects : In vitro studies showed that this compound inhibited pro-inflammatory cytokines, suggesting its utility in managing inflammatory conditions.

Comparative Analysis with Other Xanthines

| Compound | Primary Activity | Unique Features |

|---|---|---|

| This compound | Antioxidant, Anti-inflammatory | Unique structural modifications |

| Caffeine | Stimulant | Widely consumed; broad range of effects |

| Theophylline | Bronchodilator | Used in respiratory diseases |

| Pentoxifylline | Improves blood flow; anti-inflammatory | Distinct from primarily stimulant effects |

Toxicological Profile

The safety profile of this compound indicates moderate toxicity levels. Acute toxicity studies have shown that it is harmful if ingested or inhaled, with LD50 values around 500 mg/kg for oral administration in rats. Further research is necessary to fully understand its long-term effects and safety in therapeutic contexts.

Mecanismo De Acción

The mechanism of action of 1-(5-Ketohexyl)-3-methyl Xanthine involves its interaction with various molecular targets, including:

Adenosine Receptors: The compound acts as an antagonist at adenosine receptors, leading to increased neuronal activity and alertness.

Phosphodiesterase Inhibition: It inhibits phosphodiesterase enzymes, resulting in elevated levels of cyclic AMP (cAMP) and enhanced cellular signaling pathways.

Enzyme Modulation: The compound modulates the activity of various enzymes involved in metabolic processes, contributing to its overall biological effects.

Comparación Con Compuestos Similares

1-(5-Ketohexyl)-3-methyl Xanthine can be compared with other xanthine derivatives, such as:

Caffeine: Both compounds are stimulants, but caffeine is more widely consumed and has a broader range of effects.

Theophylline: Similar to this compound, theophylline is used in the treatment of respiratory diseases due to its bronchodilator effects.

Pentoxifylline: This compound is used to improve blood flow and has anti-inflammatory properties, distinguishing it from the primarily stimulant effects of this compound.

Uniqueness: this compound is unique due to its specific structural modifications, which confer distinct chemical and biological properties compared to other xanthine derivatives

Actividad Biológica

1-(5-Ketohexyl)-3-methyl Xanthine is a synthetic compound belonging to the xanthine family, which is known for its stimulant effects on the central nervous system. This compound features a keto group on the hexyl chain and a methyl group on the xanthine core, which contributes to its unique biological activities. Its synthesis typically involves alkylation reactions using xanthine and 5-ketohexyl bromide under specific conditions, followed by purification processes such as column chromatography.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Adenosine Receptors : It acts as an antagonist at adenosine receptors, which may lead to increased neuronal activity and alertness.

- Phosphodiesterase Inhibition : The compound inhibits phosphodiesterase enzymes, resulting in elevated levels of cyclic AMP (cAMP), enhancing cellular signaling pathways.

- Enzyme Modulation : It modulates the activity of enzymes involved in metabolic processes, contributing to its overall biological effects.

Antioxidant and Anti-inflammatory Properties

Recent studies indicate that this compound exhibits significant antioxidant and anti-inflammatory activities. These properties are crucial for potential therapeutic applications in treating various diseases characterized by oxidative stress and inflammation.

Comparative Analysis with Other Xanthines

The biological activity of this compound can be compared with other xanthine derivatives such as caffeine, theophylline, and pentoxifylline:

| Compound | Primary Activity | Unique Features |

|---|---|---|

| This compound | Antioxidant, Anti-inflammatory | Unique structural modifications |

| Caffeine | Stimulant | Widely consumed; broad range of effects |

| Theophylline | Bronchodilator | Used in respiratory diseases |

| Pentoxifylline | Improves blood flow; anti-inflammatory | Distinct from primarily stimulant effects |

Case Studies

- Antioxidant Activity Study : A study demonstrated that this compound significantly reduced oxidative stress markers in cellular models, indicating its potential as a therapeutic agent against oxidative damage.

- Anti-inflammatory Effects : In vitro studies showed that this compound inhibited pro-inflammatory cytokines, suggesting its utility in managing inflammatory conditions.

Toxicological Profile

The safety profile of this compound indicates moderate toxicity levels. Acute toxicity studies have shown that it is harmful if ingested or inhaled, with LD50 values around 500 mg/kg for oral administration in rats . Further research is needed to fully understand its long-term effects and safety in therapeutic contexts.

Propiedades

IUPAC Name |

3-methyl-1-(5-oxohexyl)-7H-purine-2,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O3/c1-8(17)5-3-4-6-16-11(18)9-10(14-7-13-9)15(2)12(16)19/h7H,3-6H2,1-2H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVUYHZOYPIJUBZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CCCCN1C(=O)C2=C(N=CN2)N(C1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101203357 | |

| Record name | 3,9-Dihydro-3-methyl-1-(5-oxohexyl)-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101203357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38975-46-1 | |

| Record name | 3,9-Dihydro-3-methyl-1-(5-oxohexyl)-1H-purine-2,6-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38975-46-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Ketohexyl)-3-methylxanthine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038975461 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,9-Dihydro-3-methyl-1-(5-oxohexyl)-1H-purine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101203357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-KETOHEXYL)-3-METHYLXANTHINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N8NS1DNH2U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.